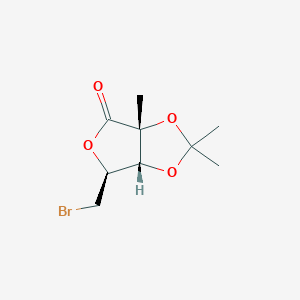

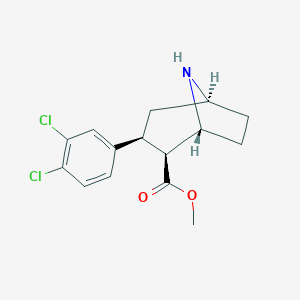

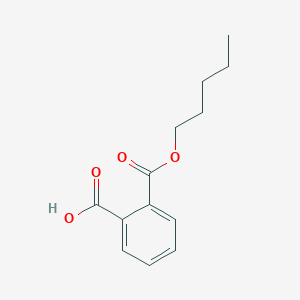

![molecular formula C16H20O6 B128017 Mono[2-(carboxymethyl)hexyl] Phthalate CAS No. 82975-93-7](/img/structure/B128017.png)

Mono[2-(carboxymethyl)hexyl] Phthalate

Übersicht

Beschreibung

Mono[2-(carboxymethyl)hexyl] Phthalate is a chemical compound with the molecular formula C16H20O6 . It has an average mass of 308.326 Da and a Monoisotopic mass of 308.125977 Da . It is also known as DEHP Metabolite IV .

Molecular Structure Analysis

The molecular structure of Mono[2-(carboxymethyl)hexyl] Phthalate consists of 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its ACD/LogP is 3.09 .Physical And Chemical Properties Analysis

Mono[2-(carboxymethyl)hexyl] Phthalate has a density of 1.2±0.1 g/cm3, a boiling point of 522.0±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 83.7±3.0 kJ/mol, and it has a flash point of 190.7±19.4 °C . The index of refraction is 1.543, and its molar refractivity is 78.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Endocrine Disruption Studies

MCHP is recognized for its role as an endocrine disruptor. It’s used in research to understand how exposure to certain chemicals may interfere with the endocrine system in humans and animals. Studies often focus on the compound’s effects on hormonal balance and reproductive health .

Environmental Contaminant Monitoring

Due to its widespread use in various products, MCHP is monitored as an environmental contaminant. Research involves tracking its presence in ecosystems, studying its degradation, and understanding its potential impact on wildlife and human health .

Polymer Research

In the field of polymer science, MCHP is integrated with polymers as a surfactant to lower surface tension and enhance dispersion. It’s also used as a lubricant to minimize friction and wear in polymer systems, contributing to improved mechanical and thermal characteristics .

Metabolic Studies

MCHP is a metabolite of several phthalates, and its study is crucial for understanding human metabolism of these compounds. Research includes identifying metabolic pathways and assessing the excretion rates of MCHP and its parent compounds in urine .

Toxicology and Risk Assessment

Toxicological studies involve assessing the risk MCHP poses to human health. This includes determining safe exposure levels, understanding its toxicokinetics, and evaluating its potential as a carcinogen or mutagen .

Material Science Applications

In material science, MCHP is studied for its properties when used in the manufacturing of plastics and other materials. Research focuses on its effects on the durability, flexibility, and other physical properties of materials .

Analytical Chemistry

MCHP serves as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods. It’s used to ensure accuracy and precision in the quantification of phthalates in various samples .

Biomedical Research

Biomedical research utilizes MCHP to study its effects on cellular processes. This includes investigating its influence on gene expression, enzyme activity, and oxidative stress in biological systems .

Wirkmechanismus

Zukünftige Richtungen

The future research directions for Mono[2-(carboxymethyl)hexyl] Phthalate could involve further investigation into its effects on insulin sensitivity and oxidative DNA production . Additionally, more research could be conducted to understand its environmental impact and potential uses in various industries.

Eigenschaften

IUPAC Name |

2-[2-(carboxymethyl)hexoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNOZWPVQWCJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003038 | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono[2-(carboxymethyl)hexyl] Phthalate | |

CAS RN |

82975-93-7 | |

| Record name | Mono[2-(carboxymethyl)hexyl] phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82975-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(carboxymethyl)hexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082975937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(Carboxymethyl)hexyl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the health concerns surrounding Mono[2-(carboxymethyl)hexyl] Phthalate exposure?

A1: Mono[2-(carboxymethyl)hexyl] Phthalate (MCMHP), a metabolite of Di(2-ethylhexyl)phthalate (DEHP), has been linked to various health concerns. Studies suggest associations between MCMHP levels and:

- Reduced semen quality: Lower total sperm counts, larger sperm head sizes, and a higher percentage of morphologically abnormal sperm have been observed in men with higher urinary MCMHP concentrations. []

- Endocrine disruption: MCMHP, along with other DEHP metabolites, may interfere with androgen receptor signaling, potentially leading to reproductive issues. []

- Increased risk of thyroid nodules: A study observed a female-specific association between higher urinary MCMHP concentrations and an increased risk of thyroid nodules, particularly in conjunction with elevated blood lead levels. []

Q2: How does Mono[2-(carboxymethyl)hexyl] Phthalate differ from other DEHP metabolites in terms of its use as a biomarker?

A2: While Mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, secondary metabolites like MCMHP offer advantages as biomarkers:

- Higher urinary concentration: MCMHP and other oxidized metabolites represent about 70% of DEHP metabolites excreted in urine, compared to about 6% for MEHP. []

- Resistance to external contamination: MCMHP's presence in urine is less likely to be influenced by external contamination, making it a more reliable exposure indicator. []

- Long half-life: The long half-life of MCMHP makes it a suitable biomarker for assessing long-term DEHP exposure and body burden. []

Q3: Are there any sex-specific differences in how Mono[2-(carboxymethyl)hexyl] Phthalate impacts health?

A3: Yes, research suggests that MCMHP may affect men and women differently.

- Diabetes: Studies show a positive association between MCMHP levels and diabetes in men, but not in women. []

- Thyroid Nodules: The association between elevated MCMHP levels and increased risk of thyroid nodules was only observed in women. []

- Thyroid Function: In euthyroid individuals with diabetes, MCMHP showed a negative association with Thyroid Stimulating Hormone (TSH) in men, while showing a positive association with TSH in women. []

Q4: What is the significance of Thyroid Peroxidase Antibody (TPOAb) in relation to Mono[2-(carboxymethyl)hexyl] Phthalate's effect on thyroid function in women?

A: Research suggests that TPOAb might play a mediating role in how MCMHP affects thyroid function in women. A study found that higher levels of Mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHP), another DEHP metabolite, and its percentage (%MEHP) were associated with increased TPOAb levels in women. Further analysis revealed that TPOAb mediated the positive effect of MEHP and %MEHP on TSH and their negative effect on FT4 in women. [] This indicates a potential mechanism by which phthalate metabolites might disrupt thyroid function, particularly in women.

Q5: How do exposure levels of Mono[2-(carboxymethyl)hexyl] Phthalate differ between children and adults?

A: A study comparing urinary MCMHP levels found that children had significantly higher DEHP exposure than adults. [] This difference raises concerns as children are considered more vulnerable to the potential adverse effects of DEHP exposure.

Q6: What are the implications of elevated Mono[2-(carboxymethyl)hexyl] Phthalate exposure in early pregnancy?

A: While research on the direct link between MCMHP and pregnancy complications is ongoing, a study focusing on high molecular weight phthalates, of which MCMHP is a member, found an association with altered placental angiogenic markers in early pregnancy. Specifically, increased levels were linked to a higher sFlt-1/PlGF ratio, potentially impacting placental development and function. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

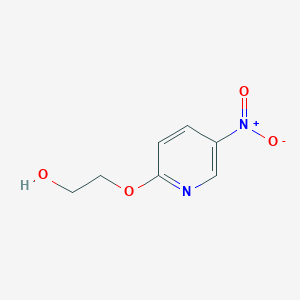

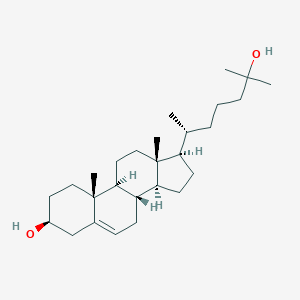

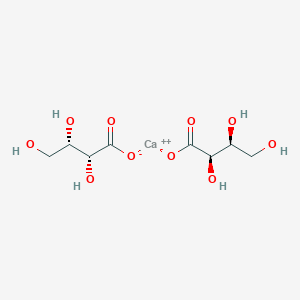

![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)

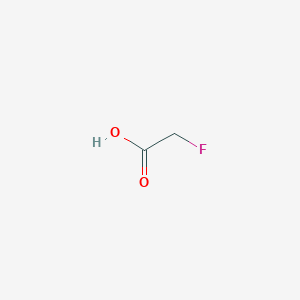

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)